SORT-PGRN interaction inhibitor 1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

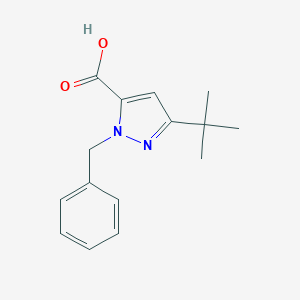

IUPAC Name |

2-benzyl-5-tert-butylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-15(2,3)13-9-12(14(18)19)17(16-13)10-11-7-5-4-6-8-11/h4-9H,10H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJXYLILRNVOJNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)C(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372534 | |

| Record name | 1-Benzyl-3-tert-butyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100957-85-5 | |

| Record name | 1-Benzyl-3-tert-butyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of SORT-PGRN Interaction Inhibitor 1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Progranulin (PGRN), a secreted glycoprotein, is critically involved in various biological processes, including neuronal survival and inflammation.[1] Haploinsufficiency of PGRN is a major cause of frontotemporal lobar degeneration (FTLD-TDP).[1][2] The cell surface receptor sortilin (SORT1) plays a pivotal role in regulating extracellular PGRN levels by mediating its endocytosis and subsequent lysosomal degradation.[3][4] Consequently, the inhibition of the SORT1-PGRN interaction has emerged as a promising therapeutic strategy to elevate extracellular PGRN levels.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of SORT-PGRN interaction inhibitors, with a focus on a representative small molecule inhibitor, referred to here as "SORT-PGRN interaction inhibitor 1". This inhibitor potently disrupts the SORT1-PGRN interaction with a reported IC50 of 2 μM.[5]

The SORT1-PGRN Signaling Axis

Under normal physiological conditions, extracellular PGRN binds to the β-propeller domain of the SORT1 receptor.[1] This interaction is primarily mediated by the C-terminal region of PGRN.[1] Upon binding, the SORT1-PGRN complex is internalized via endocytosis. Following endocytosis, PGRN is trafficked to the lysosome for degradation.[3] This process effectively reduces the concentration of extracellular PGRN available for potential signaling functions.

Signaling Pathway Diagram

Caption: The SORT1-mediated endocytosis and lysosomal degradation pathway of progranulin.

Mechanism of Action of this compound

This compound functions as a competitive antagonist of the SORT1-PGRN binding. By occupying the binding site on either SORT1 or PGRN, the inhibitor sterically hinders the formation of the SORT1-PGRN complex. This disruption prevents the subsequent endocytosis and lysosomal degradation of PGRN, leading to a significant increase in the concentration of extracellular PGRN. This elevated level of extracellular PGRN is then available to exert its neurotrophic and other protective functions.[1][2]

Inhibition Mechanism Diagram

Caption: Inhibition of the SORT1-PGRN interaction, leading to increased extracellular PGRN.

Quantitative Data for SORT-PGRN Interaction Inhibitors

The efficacy of various SORT-PGRN interaction inhibitors has been quantified using a range of biochemical and cell-based assays. The following table summarizes key quantitative data for representative inhibitors.

| Inhibitor Name/Type | Assay Type | Measured Parameter | Value | Reference(s) |

| This compound | Not Specified | IC50 | 2 µM | [5] |

| AF38469 | Not Specified | Not Specified | Potent | [6][7] |

| BVFP | Quantitative cell-based assay | Inhibition | 5 µM | [8][9] |

| PGRN-CT antibody | Quantitative cell-based assay | Inhibition | 80 nM | [8][9] |

| Anti-SORT1 monoclonal antibodies | SORT1-PGRN interaction analysis | Inhibition (>50%) | 15 µg/mL | [10] |

Key Experimental Protocols

The mechanism of action of SORT-PGRN interaction inhibitors is validated through a series of key experiments. Detailed methodologies for these assays are provided below.

Co-Immunoprecipitation (Co-IP) Assay

This assay is used to demonstrate the physical interaction between SORT1 and PGRN and how an inhibitor can disrupt this interaction.

Protocol:

-

Cell Lysis: HEK293T cells co-transfected with human SORT1 and human PGRN are lysed in a non-denaturing lysis buffer.

-

Immunoprecipitation: The cell lysate is incubated with an anti-FLAG antibody (to pull down FLAG-tagged SORT1) and protein A/G agarose (B213101) beads overnight at 4°C.

-

Washing: The beads are washed multiple times with lysis buffer to remove non-specific binding proteins.

-

Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: The eluted proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with antibodies against both SORT1 and PGRN to detect the co-immunoprecipitated proteins.

Workflow Diagram:

Caption: Workflow for a co-immunoprecipitation assay to validate SORT1-PGRN interaction.

Quantitative Cell-Based Endocytosis Assay

This assay quantifies the ability of an inhibitor to block the SORT1-mediated internalization of PGRN.

Protocol:

-

Cell Culture: COS-1 cells overexpressing SORT1 (COS-1SORT1) are seeded in 96-well plates.

-

Inhibitor Treatment: Cells are pre-incubated with the SORT-PGRN interaction inhibitor at various concentrations.

-

PGRN Incubation: DyLight-labeled recombinant PGRN (rPGRN) is added to the cells and incubated to allow for endocytosis.

-

Washing: Cells are washed to remove any unbound rPGRN.

-

Imaging and Quantification: The amount of internalized fluorescently labeled rPGRN is quantified using a high-content imaging system.

Workflow Diagram:

Caption: Workflow for a quantitative cell-based endocytosis assay.

PGRN ELISA

This assay is used to measure the concentration of extracellular PGRN in cell culture supernatants following treatment with a SORT-PGRN interaction inhibitor.

Protocol:

-

Cell Treatment: Human U251 glioblastoma cells, which endogenously express SORT1 and secrete PGRN, are treated with the inhibitor for a specified period (e.g., 72 hours).

-

Supernatant Collection: The cell culture supernatant is collected.

-

ELISA: The concentration of PGRN in the supernatant is determined using a commercially available human Progranulin DuoSet ELISA kit according to the manufacturer's instructions.

-

Data Analysis: The PGRN concentration is normalized to a vehicle-treated control to determine the relative increase in extracellular PGRN.

Workflow Diagram:

Caption: Workflow for measuring extracellular PGRN levels using ELISA.

Conclusion

This compound and other compounds in its class represent a promising therapeutic avenue for diseases characterized by PGRN deficiency. By effectively blocking the SORT1-mediated endocytosis of PGRN, these inhibitors increase the bioavailability of extracellular PGRN. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation and characterization of such inhibitors. Further research into the long-term efficacy and potential off-target effects of these compounds is warranted to advance their development as potential treatments for frontotemporal dementia and other neurodegenerative disorders.

References

- 1. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. Sortilin-Mediated Endocytosis Determines Levels of the Fronto-Temporal Dementia Protein, Progranulin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Interaction Between Progranulin with Sortilin and the Lysosome | Springer Nature Experiments [experiments.springernature.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Sortilin inhibition treats multiple neurodegenerative lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. battendiseasenews.com [battendiseasenews.com]

- 8. mayo.edu [mayo.edu]

- 9. academic.oup.com [academic.oup.com]

- 10. Frontiers | Anti-sortilin1 Antibody Up-Regulates Progranulin via Sortilin1 Down-Regulation [frontiersin.org]

Unveiling a New Therapeutic Avenue: A Technical Guide to the Discovery of SORT1-PGRN Interaction Inhibitor 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and characterization of small molecule inhibitors targeting the interaction between Sortilin (SORT1) and Progranulin (PGRN). The inhibition of this interaction is a promising therapeutic strategy for neurodegenerative diseases like frontotemporal dementia (FTD), where PGRN haploinsufficiency is a causal factor. By blocking the SORT1-mediated endocytosis and subsequent lysosomal degradation of PGRN, these inhibitors aim to restore extracellular PGRN levels.[1][2][3][4] This document details the quantitative data, experimental protocols, and underlying biological pathways associated with a key small molecule inhibitor, BVFP, and other strategies to modulate the SORT1-PGRN axis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the discovery and characterization of SORT1-PGRN interaction inhibitors.

Table 1: Inhibitor Potency and Efficacy

| Inhibitor/Strategy | Target | Assay Type | Result | Reference |

| SORT-PGRN interaction inhibitor 1 | SORT1-PGRN Interaction | Biochemical Assay | IC50: 2 µM | [5] |

| BVFP | PGRN588-593 motif | Quantitative cell-based endocytosis | 23% inhibition of DyL-rPGRN endocytosis at 5 µM | [2] |

| BVFP | PGRN-SORT1 Binding | In vitro binding assay | Dose-dependent inhibition at 20 and 200 µM | [2] |

| PGRN-CT Antibody | PGRN588-593 motif | Quantitative cell-based endocytosis | 43% inhibition of DyL-rPGRN endocytosis at 80 nM | [2] |

| Neurotensin (NTS) | SORT1 | Quantitative cell-based endocytosis | Dose-dependent inhibition (0.5, 1, and 5 µM) | [4] |

| MPEP | SORT1 Expression | Western Blot | Dose-dependent reduction of SORT1 at 10 and 20 µM | [6] |

Table 2: Ligand-Receptor Interaction Data

| Ligand | Receptor | Docking Score (kcal/mol) | Reference |

| Neurotensin (NTS) | SORT1 | -27.86 | [7] |

| Human PGRN588–593 peptide | SORT1 | -29.041 | [7] |

| Mouse Pgrn584–589 peptide | SORT1 | -26.85 | [7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of SORT1-PGRN interaction inhibitors.

Quantitative Cell-Based Endocytosis Assay

This assay is designed to quantify the uptake of labeled PGRN by cells expressing SORT1.

-

Cell Line: COS-1 cells overexpressing SORT1 (COS-1SORT1).[4]

-

Labeling of PGRN: Recombinant PGRN (rPGRN) is labeled with a fluorescent dye, such as DyLight™-594 (DyL-rPGRN).[4]

-

Procedure:

-

Seed COS-1SORT1 cells in a suitable plate format for imaging.

-

Treat the cells with varying concentrations of the test inhibitor (e.g., BVFP, PGRN-CT antibody, NTS) for a specified pre-incubation period.[1][2]

-

Add a fixed concentration of DyL-rPGRN (e.g., 0 to 50 nM) to the cells.[4]

-

Incubate for a sufficient time to allow for endocytosis (e.g., 1 hour).[1]

-

Wash the cells to remove unbound DyL-rPGRN.

-

Capture images of the cells using a high-content imaging system (e.g., BD-pathway system).[6]

-

Quantify the intracellular fluorescence signal to determine the amount of endocytosed DyL-rPGRN.[1][6]

-

-

Controls:

Epic® Biochemical Binding Assay

This assay is used to identify and characterize molecules that bind directly to the PGRN C-terminal peptide.

-

Principle: This is a label-free assay that detects changes in the resonant wavelength of reflected light upon binding of a compound to an immobilized target.[1]

-

Target Immobilization: The PGRN588-593 peptide is immobilized on the surface of the biosensor.[1]

-

Procedure:

-

A baseline resonant wavelength (λ) is established for the immobilized target peptide.

-

A solution containing the test compound (e.g., from a compound library) is added.[1]

-

If the compound binds to the peptide, it causes a change in the refractive index at the surface, resulting in a shift in the resonant wavelength (λ').[1]

-

The magnitude of this wavelength shift is proportional to the amount of bound compound.

-

-

Data Analysis: Saturated binding curves can be generated by titrating the compound concentration to determine binding affinity.[1]

Western Blot Analysis for SORT1 Expression

This technique is used to assess the effect of compounds on the protein levels of SORT1.

-

Cell Lines: M17, HeLa, or NIH3T3 cells.[6]

-

Procedure:

-

Treat cells with the test compound (e.g., MPEP) at various concentrations for a specified duration (e.g., 24 hours).[6]

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for SORT1.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an appropriate imaging system.

-

-

Loading Control: A housekeeping protein like GAPDH is used to ensure equal protein loading across lanes.[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key biological pathways and experimental processes.

Caption: SORT1-PGRN Signaling Pathway and Points of Inhibition.

References

- 1. mayo.edu [mayo.edu]

- 2. academic.oup.com [academic.oup.com]

- 3. neurodegenerationresearch.eu [neurodegenerationresearch.eu]

- 4. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The SORT1-PGRN Axis: A Therapeutic Target for Progranulin-Deficient Neurodegeneration - A Technical Overview of Inhibitor 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Progranulin (PGRN), a secreted glycoprotein, is critically involved in lysosomal function and neuronal survival. Haploinsufficiency of PGRN is a major genetic cause of frontotemporal lobar degeneration (FTLD), a devastating neurodegenerative disorder. The cell surface and transmembrane receptor Sortilin (SORT1) has been identified as a key regulator of extracellular PGRN levels by mediating its endocytosis and subsequent lysosomal degradation.[1][2][3][4][5] This interaction presents a compelling therapeutic target to elevate PGRN levels in patients with FTLD and potentially other neurodegenerative diseases. This technical guide focuses on the inhibition of the SORT1-PGRN interaction as a therapeutic strategy, with a specific emphasis on a potent small molecule inhibitor, designated here as "SORT-PGRN interaction inhibitor 1". We will delve into the quantitative effects of this inhibitor, the experimental protocols used to characterize it, and the underlying signaling pathways.

The SORT1-PGRN Signaling Pathway and Mechanism of Inhibition

Sortilin acts as a cellular trafficking receptor for a variety of ligands, including progranulin.[1] Extracellular progranulin binds to the β-propeller domain of SORT1 via its C-terminal tail.[2] This binding event initiates the endocytosis of the PGRN-SORT1 complex, leading to the trafficking of PGRN to the lysosome for degradation.[1][5][6] This process effectively reduces the bioavailability of extracellular PGRN, which is crucial for its neurotrophic functions.[3][4]

Inhibition of the SORT1-PGRN interaction is a promising strategy to counteract PGRN deficiency.[7] By blocking the binding of PGRN to SORT1, inhibitors can prevent the subsequent endocytosis and lysosomal degradation of PGRN. This leads to an increase in the levels of secreted, extracellular PGRN, thereby restoring its neuroprotective functions.[2][3][4][7][8] "this compound" is a small molecule designed to disrupt this interaction.

Quantitative Data on Inhibitor Efficacy

The potency of "this compound" has been quantified through in vitro assays. The primary metric for its efficacy is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to block 50% of the SORT1-PGRN interaction.

| Inhibitor Name | IC50 (μM) | Assay Type | Reference |

| This compound | 2 | Not specified | [9] |

Further research is needed to populate this table with data from various experimental conditions and to compare the efficacy of Inhibitor 1 with other known inhibitors of the SORT1-PGRN axis.

Experimental Protocols

The characterization of inhibitors of the SORT1-PGRN interaction involves a series of key experiments to determine binding affinity, cellular activity, and effects on progranulin levels. Below are detailed methodologies for these critical assays.

SORT1-PGRN Binding Assay (Solid-Phase)

This assay is designed to quantify the direct interaction between SORT1 and PGRN and to assess the ability of inhibitors to disrupt this binding.

Materials:

-

Recombinant human SORT1 protein

-

Recombinant human PGRN protein (biotinylated)

-

This compound

-

96-well microplates

-

Coating buffer (e.g., PBS, pH 7.4)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Microplate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with recombinant SORT1 protein (e.g., 1-5 µg/mL in coating buffer) overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer to remove unbound protein.

-

Blocking: Block non-specific binding sites by incubating the wells with blocking buffer for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Inhibitor Incubation: Add serial dilutions of "this compound" to the wells and incubate for 30 minutes at room temperature.

-

PGRN Binding: Add a fixed concentration of biotinylated PGRN to the wells and incubate for 1-2 hours at room temperature to allow binding to the coated SORT1.

-

Washing: Repeat the washing step to remove unbound PGRN.

-

Detection: Add streptavidin-HRP conjugate to the wells and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Development: Add TMB substrate to the wells and incubate in the dark until a color develops.

-

Stopping the Reaction: Stop the reaction by adding the stop solution.

-

Measurement: Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the inhibitory activity of the compound.

Cellular Progranulin Endocytosis Assay

This cell-based assay measures the uptake of extracellular PGRN by cells expressing SORT1 and assesses the effect of inhibitors on this process.

Materials:

-

Cell line overexpressing SORT1 (e.g., HEK293-SORT1)

-

Control cell line (e.g., HEK293)

-

Fluorescently labeled PGRN (e.g., PGRN-FITC)

-

This compound

-

Cell culture medium

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Cell Seeding: Seed the SORT1-expressing and control cells in a multi-well plate suitable for imaging.

-

Inhibitor Treatment: Treat the cells with various concentrations of "this compound" for a predetermined time (e.g., 1 hour).

-

PGRN Incubation: Add fluorescently labeled PGRN to the cell culture medium and incubate for a time course (e.g., 0, 15, 30, 60 minutes) to allow for endocytosis.

-

Washing: Wash the cells with cold PBS to remove unbound PGRN.

-

Fixation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Imaging: Acquire images using a fluorescence microscope or a high-content imaging system.

-

Quantification: Quantify the intracellular fluorescence intensity, which corresponds to the amount of endocytosed PGRN. A decrease in fluorescence in the presence of the inhibitor indicates successful blockage of PGRN uptake.

Measurement of Extracellular Progranulin Levels

This protocol is used to determine the effect of the inhibitor on the concentration of secreted PGRN in the cell culture supernatant.

Materials:

-

Neuronal cell line or primary neurons that secrete PGRN

-

This compound

-

Cell culture medium

-

ELISA kit for human progranulin

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Culture the neuronal cells to a desired confluency. Treat the cells with different concentrations of "this compound" or a vehicle control for a specified period (e.g., 24-48 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) on the collected supernatant according to the manufacturer's instructions to quantify the concentration of PGRN.[10]

-

Data Analysis: Compare the PGRN concentrations in the supernatant of inhibitor-treated cells to that of the vehicle-treated control cells. An increase in PGRN levels in the presence of the inhibitor demonstrates its efficacy in preventing cellular uptake and/or degradation.

Conclusion and Future Directions

The inhibition of the SORT1-PGRN interaction presents a highly promising therapeutic strategy for diseases characterized by progranulin deficiency, such as FTLD-GRN. "this compound," with its potent IC50 of 2 µM, represents a significant step towards developing clinically viable treatments.[9] The experimental protocols detailed in this guide provide a robust framework for the continued investigation and optimization of this and other inhibitors.

Future research should focus on a comprehensive in vivo characterization of "this compound," including its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in animal models of FTLD. Furthermore, a deeper understanding of the downstream consequences of chronically elevated extracellular PGRN levels will be crucial for the long-term success of this therapeutic approach. The development of highly specific and potent inhibitors, coupled with rigorous preclinical and clinical evaluation, holds the potential to transform the therapeutic landscape for patients suffering from progranulin-related neurodegenerative diseases.

References

- 1. The Interaction Between Progranulin with Sortilin and the Lysosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. C-Terminus of Progranulin Interacts with the Beta-Propeller Region of Sortilin to Regulate Progranulin Trafficking | PLOS One [journals.plos.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sortilin-Mediated Endocytosis Determines Levels of the Fronto-Temporal Dementia Protein, Progranulin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mayo.edu [mayo.edu]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Measurement of Circulating Progranulin (PGRN/GP88/GEP) by Enzyme-Linked Immunosorbent Assay and Application in Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: SORT-PGRN Interaction Inhibitor 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of SORT-PGRN Interaction Inhibitor 1, a small molecule designed to disrupt the binding of progranulin (PGRN) to the sortilin (SORT1) receptor. By inhibiting this interaction, the compound aims to increase extracellular levels of PGRN, a critical neurotrophic factor implicated in various neurodegenerative diseases. This guide details the fundamental properties of the inhibitor, including its chemical characteristics and biological activity. Furthermore, it outlines the experimental methodologies for its characterization and presents key quantitative data in a structured format. Visual representations of the relevant biological pathways and experimental procedures are provided to facilitate a deeper understanding of its mechanism of action and scientific application.

Core Properties of this compound

This compound, chemically known as 2-benzyl-5-tert-butylpyrazole-3-carboxylic acid, is a potent antagonist of the SORT1-PGRN interaction. Its primary mechanism of action is the direct competitive inhibition of progranulin binding to the sortilin receptor. This interference is crucial for modulating the endocytosis and subsequent lysosomal degradation of PGRN, thereby elevating its extracellular concentration.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below, providing essential information for its handling, formulation, and experimental use.

| Property | Value |

| Chemical Name | 2-benzyl-5-tert-butylpyrazole-3-carboxylic acid |

| Molecular Formula | C₁₅H₁₈N₂O₂ |

| Molecular Weight | 258.32 g/mol |

| CAS Number | 100957-85-5 |

| Appearance | White to off-white solid |

| Melting Point | 126°C |

Biological Activity

The defining biological feature of this inhibitor is its ability to disrupt the SORT1-PGRN interaction with a half-maximal inhibitory concentration (IC₅₀) in the low micromolar range. This activity has been quantified in biochemical assays designed to measure the binding affinity between the two proteins in the presence of the inhibitor.

| Parameter | Value |

| IC₅₀ | 2 µM |

Mechanism of Action and Signaling Pathway

The interaction between sortilin and progranulin is a key regulatory step in determining the extracellular availability of PGRN. Sortilin, a type I transmembrane receptor, binds to the C-terminus of PGRN and facilitates its internalization and trafficking to the lysosome for degradation. By competitively binding to sortilin, this compound effectively blocks this process, leading to an increase in the concentration of neuroprotective extracellular PGRN.

Experimental Protocols

The characterization of this compound involves a series of well-defined experimental procedures to ascertain its inhibitory potency and mechanism of action. A crucial assay in this process is the biochemical binding assay to determine the IC₅₀ value.

SORT1-PGRN Interaction Assay (Biochemical)

This assay is designed to quantify the ability of the inhibitor to disrupt the binding between recombinant sortilin and progranulin proteins.

Objective: To determine the IC₅₀ value of this compound.

Materials:

-

Recombinant human SORT1 protein

-

Recombinant human PGRN protein (biotinylated)

-

Streptavidin-coated microplates

-

Assay buffer (e.g., PBS with 0.05% Tween-20 and 0.1% BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

This compound (dissolved in DMSO)

-

Detection antibody (e.g., anti-SORT1 antibody conjugated to HRP)

-

Substrate for HRP (e.g., TMB)

-

Stop solution (e.g., 2N H₂SO₄)

-

Microplate reader

Procedure:

-

Plate Coating: Streptavidin-coated microplates are incubated with biotinylated PGRN to allow for capture onto the plate surface. The plates are then washed to remove unbound PGRN.

-

Inhibitor Incubation: A serial dilution of this compound is prepared in assay buffer. The diluted inhibitor is added to the wells of the microplate.

-

SORT1 Addition: Recombinant SORT1 protein is added to the wells containing the inhibitor and the captured PGRN. The plate is incubated to allow for the binding of SORT1 to PGRN.

-

Washing: The plate is washed to remove unbound SORT1 and inhibitor.

-

Detection: An HRP-conjugated anti-SORT1 antibody is added to the wells and incubated. Following another wash step, the TMB substrate is added.

-

Measurement: The reaction is stopped with a stop solution, and the absorbance is read at 450 nm using a microplate reader.

-

Data Analysis: The absorbance values are plotted against the inhibitor concentration, and the IC₅₀ is calculated using a suitable curve-fitting model.

Conclusion and Future Directions

This compound represents a promising pharmacological tool for the investigation of the SORT1-PGRN signaling axis and its role in neurodegenerative diseases. Its well-characterized inhibitory activity and defined mechanism of action make it a valuable compound for both in vitro and potentially in vivo studies. Future research should focus on optimizing its potency and pharmacokinetic properties to explore its therapeutic potential further. Cellular assays to confirm its effect on extracellular PGRN levels in relevant cell models (e.g., neurons, microglia) would be a critical next step in its preclinical development.

Investigating the Sortilin-Progranulin Axis with Inhibitor 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical interaction between sortilin (SORT1) and progranulin (PGRN), a key pathway implicated in neurodegenerative diseases such as frontotemporal dementia (FTD). The guide details the mechanism of action of inhibitors targeting this axis, provides a summary of their effects, and outlines key experimental protocols for their investigation.

Introduction to the Sortilin-Progranulin Axis

Progranulin is a secreted glycoprotein (B1211001) with multifaceted roles in biological processes, including cell growth, survival, repair, and inflammation.[1] In the central nervous system, PGRN is expressed by neurons and microglia and is crucial for neuronal survival and regulating inflammatory responses.[2] Mutations in the progranulin gene (GRN) that lead to haploinsufficiency are a major cause of FTD, highlighting the importance of maintaining adequate PGRN levels.[3][4]

Sortilin, a type I transmembrane protein, acts as a key receptor for progranulin.[5] It mediates the endocytosis of extracellular PGRN, directing it to the lysosome for degradation.[3][6] This process significantly reduces the levels of available extracellular progranulin.[6] Consequently, the sortilin-progranulin axis has emerged as a promising therapeutic target for diseases characterized by progranulin deficiency.[3][4]

Mechanism of Action of Inhibitor 1

"Inhibitor 1" represents a class of molecules designed to disrupt the interaction between sortilin and progranulin, thereby increasing extracellular progranulin levels. These inhibitors can function through several mechanisms:

-

Direct Competition: Small molecules or peptide-based inhibitors can act as antagonists by binding to the same site on sortilin that progranulin recognizes, competitively inhibiting the binding of progranulin.[3][7]

-

Targeting Progranulin: Some inhibitors bind directly to the C-terminal region of progranulin, which is essential for its interaction with sortilin, thus preventing the formation of the sortilin-progranulin complex.[3][4]

-

Downregulation of Sortilin: Certain small molecules have been shown to decrease the expression levels of sortilin, leading to a reduction in the cellular capacity for progranulin endocytosis.[3][8][9]

-

Antibody-Mediated Inhibition: Monoclonal antibodies targeting sortilin can block the progranulin binding site or induce the downregulation of the sortilin receptor.[5]

The overarching goal of these inhibitory strategies is to reduce the sortilin-mediated clearance of progranulin, leading to a normalization of its extracellular concentration.[10]

Quantitative Effects of Sortilin Inhibition

The efficacy of inhibitors targeting the sortilin-progranulin axis can be quantified through various in vitro and in vivo assays. The following tables summarize representative data on the effects of such inhibitors.

| Parameter | Method | Result | Reference |

| In Vitro Efficacy | |||

| Inhibition of PGRN Endocytosis | Quantitative cell-based assay | Significant reduction in the uptake of recombinant PGRN in cells overexpressing SORT1. | [7] |

| Increase in Extracellular PGRN | ELISA of conditioned media | Dose-dependent increase in extracellular PGRN levels in various cell lines (M17, HeLa, NIH3T3). | [9] |

| Reduction in SORT1 Levels | Western Blot | Dose-dependent reduction in SORT1 protein levels in M17, HeLa, and NIH3T3 cells treated with a small molecule inhibitor. | [9] |

| In Vivo Efficacy | |||

| Increase in Plasma PGRN | ELISA of plasma samples | Significant increase in plasma PGRN levels in mice treated with an anti-SORT1 antibody. | [5] |

| Increase in Brain ISF PGRN | Microdialysis and ELISA | Significant elevation of PGRN levels in the brain interstitial fluid of mice following administration of an anti-SORT1 antibody. | [5] |

Note: "Inhibitor 1" is a generalized term. The data presented is a synthesis of findings from various studies on different sortilin inhibitors.

Key Experimental Protocols

Sortilin-Progranulin Binding Assay

This assay is designed to quantify the direct interaction between sortilin and progranulin and to assess the ability of an inhibitor to disrupt this binding.

Methodology:

-

Protein Immobilization: Recombinant human sortilin is coated onto the wells of a high-binding 96-well plate.

-

Blocking: The wells are blocked with a suitable blocking buffer (e.g., 3% BSA in PBS) to prevent non-specific binding.

-

Inhibitor Incubation: The inhibitor, at various concentrations, is pre-incubated with biotinylated recombinant human progranulin.

-

Binding Reaction: The progranulin-inhibitor mixture is added to the sortilin-coated wells and incubated to allow for binding.

-

Washing: The wells are washed to remove unbound progranulin.

-

Detection: Streptavidin conjugated to horseradish peroxidase (HRP) is added to the wells, followed by a substrate for HRP (e.g., TMB). The resulting colorimetric signal is measured using a plate reader.

-

Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of the compound. IC50 values are calculated by fitting the data to a dose-response curve.

Cellular Progranulin Endocytosis Assay

This cell-based assay measures the uptake of extracellular progranulin and the effect of inhibitors on this process.

Methodology:

-

Cell Culture: Cells overexpressing sortilin (e.g., COS-1SORT1) are seeded in a multi-well plate.[9]

-

Inhibitor Treatment: The cells are pre-treated with the inhibitor at various concentrations for a specified period.

-

Progranulin Incubation: Fluorescently labeled recombinant progranulin is added to the cell culture medium and incubated to allow for endocytosis.

-

Washing: The cells are washed to remove any unbound progranulin from the cell surface.

-

Quantification: The amount of internalized progranulin is quantified by measuring the fluorescence intensity using a plate reader, flow cytometry, or high-content imaging.

-

Data Analysis: A decrease in the fluorescence signal in inhibitor-treated cells compared to control cells indicates inhibition of progranulin endocytosis.

Western Blotting for Sortilin and Progranulin Levels

Western blotting is used to determine the effect of inhibitors on the protein levels of sortilin and to measure the resulting changes in extracellular and intracellular progranulin.

Methodology:

-

Cell Lysis and Media Collection: Cells are treated with the inhibitor for a defined period. The conditioned media is collected, and the cells are lysed to obtain total protein extracts.

-

Protein Quantification: The protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from the cell lysates and concentrated conditioned media are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for sortilin, progranulin, and a loading control (e.g., GAPDH or β-actin).

-

Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using a chemiluminescent substrate.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software, and the protein levels are normalized to the loading control.

Visualizing the Pathways and Processes

Sortilin-Progranulin Signaling Pathway

Caption: Sortilin-mediated endocytosis and lysosomal degradation of progranulin.

Mechanism of Action of Inhibitor 1

Caption: Inhibitor 1 blocks the interaction between sortilin and progranulin.

Experimental Workflow for Inhibitor Screening

Caption: A typical workflow for screening and validating sortilin-progranulin inhibitors.

References

- 1. Progranulin: Functions and neurologic correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progranulin: normal function and role in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. Frontiers | Anti-sortilin1 Antibody Up-Regulates Progranulin via Sortilin1 Down-Regulation [frontiersin.org]

- 6. Sortilin-Mediated Endocytosis Determines Levels of the Fronto-Temporal Dementia Protein, Progranulin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mayo.edu [mayo.edu]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. neurologylive.com [neurologylive.com]

In-Depth Technical Guide: SORT1-PGRN Inhibitor 1 for Frontotemporal Dementia Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Frontotemporal dementia (FTD) is a devastating neurodegenerative disorder with a significant genetic component, frequently linked to mutations in the progranulin gene (GRN). These mutations typically lead to progranulin (PGRN) haploinsufficiency, a condition characterized by abnormally low levels of the PGRN protein. A promising therapeutic strategy for FTD involves elevating PGRN levels in the brain. One key regulator of extracellular PGRN is the transmembrane receptor Sortilin (SORT1), which binds to PGRN and targets it for lysosomal degradation.[1][2][3][4] Inhibiting the SORT1-PGRN interaction is therefore a viable approach to increase extracellular PGRN concentrations. This technical guide focuses on SORT1-PGRN Inhibitor 1, a small molecule identified as a potent inhibitor of this protein-protein interaction, and its potential application in FTD research.

Introduction to the SORT1-PGRN Axis in Frontotemporal Dementia

Progranulin is a secreted glycoprotein (B1211001) with crucial roles in neuronal survival, neurite outgrowth, and inflammation.[2] In the central nervous system, mutations in the GRN gene that result in reduced PGRN levels are a major cause of FTD with TDP-43 pathology (FTLD-TDP). The mechanism of PGRN-mediated neuroprotection is multifaceted, but maintaining adequate extracellular levels of the full-length protein is considered critical.

Sortilin, a member of the Vps10p domain receptor family, has been identified as a key clearance receptor for PGRN.[3] The interaction between the C-terminus of PGRN and SORT1 leads to the endocytosis of PGRN and its subsequent trafficking to the lysosome for degradation.[3][4] This process effectively reduces the amount of available extracellular PGRN. Consequently, inhibiting this interaction presents a direct therapeutic strategy to counteract PGRN deficiency in FTD patients with GRN mutations.

SORT1-PGRN Inhibitor 1: A Promising Small Molecule

SORT1-PGRN Inhibitor 1, also referred to as "Compound 2" in foundational research, has been identified as a potent small molecule inhibitor of the human sortilin-progranulin interaction.[5][6][7] Its discovery through high-throughput screening and subsequent characterization have highlighted its potential as a tool for FTD research and as a lead compound for drug development.

Quantitative Data

The primary reported quantitative measure of the inhibitory activity of SORT1-PGRN Inhibitor 1 is its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to block 50% of the SORT1-PGRN interaction in a biochemical assay.

| Compound | Parameter | Value | Assay Type | Reference |

| SORT1-PGRN Inhibitor 1 ("Compound 2") | IC50 | 2 µM | HTRF Assay | Stachel et al., 2020[6][8] |

Further quantitative data, such as binding affinity (Kd) and efficacy in cellular models (EC50 for increasing extracellular PGRN), are detailed in the primary publication (Stachel et al., 2020). Access to the full publication is recommended for a comprehensive understanding of the inhibitor's properties.

Mechanism of Action

SORT1-PGRN Inhibitor 1 functions by competitively binding to sortilin, thereby blocking its interaction with progranulin. This disruption prevents the subsequent endocytosis and lysosomal degradation of PGRN, leading to an increase in its extracellular concentration.

Caption: Mechanism of action of SORT1-PGRN Inhibitor 1.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of SORT1-PGRN inhibitors.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for SORT1-PGRN Binding

This biochemical assay is used to quantify the direct interaction between SORT1 and PGRN and to determine the inhibitory activity of compounds like SORT1-PGRN Inhibitor 1.

Objective: To measure the IC50 of a test compound for the inhibition of the SORT1-PGRN interaction.

Materials:

-

Recombinant human SORT1 protein (extracellular domain)

-

Recombinant human PGRN protein, biotinylated

-

HTRF donor fluorophore-conjugated anti-tag antibody (e.g., anti-His-LANCE Eu-W1024)

-

HTRF acceptor fluorophore-conjugated streptavidin (e.g., Streptavidin-d2)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Test compound (SORT1-PGRN Inhibitor 1)

-

384-well low-volume white microplates

-

HTRF-compatible microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of SORT1-PGRN Inhibitor 1 in the assay buffer.

-

Reagent Preparation:

-

Dilute the tagged SORT1 protein to the desired concentration in assay buffer.

-

Dilute the biotinylated PGRN protein to the desired concentration in assay buffer.

-

Prepare a detection mixture containing the HTRF donor and acceptor fluorophores in assay buffer.

-

-

Assay Plate Setup:

-

Add a small volume (e.g., 2 µL) of the serially diluted inhibitor or vehicle control to the wells of the 384-well plate.

-

Add the diluted SORT1 protein solution to all wells.

-

Add the diluted biotinylated PGRN protein solution to all wells.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for protein-protein interaction and inhibitor binding.

-

-

Detection:

-

Add the HTRF detection mixture to all wells.

-

Incubate the plate in the dark at room temperature for a specified period (e.g., 60 minutes).

-

-

Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).

-

Data Analysis:

-

Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.

-

Plot the HTRF ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: HTRF assay workflow for SORT1-PGRN binding.

Cellular Assay for Extracellular Progranulin Levels (ELISA)

This cell-based assay is used to assess the ability of a SORT1-PGRN inhibitor to increase the concentration of secreted PGRN from cultured cells.

Objective: To measure the effect of SORT1-PGRN Inhibitor 1 on the levels of extracellular PGRN in cell culture supernatant.

Materials:

-

Human cell line that endogenously expresses and secretes PGRN (e.g., HEK293, U251MG glioblastoma cells, or iPSC-derived neurons from FTD patients).

-

Complete cell culture medium.

-

SORT1-PGRN Inhibitor 1.

-

Human Progranulin ELISA kit.

-

96-well cell culture plates.

-

Microplate reader for ELISA.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density that will result in a sub-confluent monolayer at the time of treatment.

-

Cell Culture: Culture the cells overnight to allow for attachment.

-

Compound Treatment:

-

Prepare a range of concentrations of SORT1-PGRN Inhibitor 1 in fresh cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the inhibitor or vehicle control.

-

-

Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for an increase in secreted PGRN.

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well.

-

ELISA:

-

Data Acquisition: Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 450 nm).

-

Data Analysis:

-

Generate a standard curve from the absorbance values of the known PGRN standards.

-

Calculate the concentration of PGRN in each sample based on the standard curve.

-

Normalize the PGRN concentration to a measure of cell viability (e.g., total protein concentration from the cell lysate) if necessary.

-

Plot the PGRN concentration against the inhibitor concentration.

-

Signaling Pathway and Therapeutic Rationale

The inhibition of the SORT1-PGRN interaction is a targeted approach to address the core molecular deficit in many forms of FTD. By preventing the lysosomal degradation of PGRN, these inhibitors aim to restore extracellular PGRN levels to a neuroprotective range.

Caption: Therapeutic rationale for SORT1-PGRN inhibition in FTD.

Conclusion and Future Directions

SORT1-PGRN Inhibitor 1 represents a valuable chemical tool for dissecting the role of the SORT1-PGRN axis in FTD pathogenesis. Its ability to modulate extracellular PGRN levels in a controlled manner will facilitate further preclinical studies in cellular and animal models of the disease. Future research should focus on a more comprehensive characterization of this and similar inhibitors, including their pharmacokinetic and pharmacodynamic properties, to assess their potential for translation into clinical therapies for frontotemporal dementia. The development of potent, brain-penetrant small molecule inhibitors of the SORT1-PGRN interaction remains a high-priority goal in the pursuit of effective treatments for this debilitating neurodegenerative disease.

References

- 1. neurodegenerationresearch.eu [neurodegenerationresearch.eu]

- 2. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sortilin-Mediated Endocytosis Determines Levels of the Fronto-Temporal Dementia Protein, Progranulin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Anti-sortilin1 Antibody Up-Regulates Progranulin via Sortilin1 Down-Regulation [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Identification of potent inhibitors of the sortilin-progranulin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analytical and clinical validation of a blood progranulin ELISA in frontotemporal dementias - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human Progranulin ELISA Kit (ab252364) | Abcam [abcam.com]

- 11. Human PGRN ELISA Kit (EH367RB) - Invitrogen [thermofisher.com]

An In-depth Technical Guide on Initial Studies of SORT-PGRN Interaction Inhibitor 1

This technical guide provides a comprehensive overview of the initial research and development of inhibitors targeting the interaction between Sortilin (SORT1) and Progranulin (PGRN). This document is intended for researchers, scientists, and drug development professionals actively working in neurodegenerative disease and related fields.

Introduction

Progranulin (PGRN) is a secreted glycoprotein (B1211001) with crucial roles in various biological processes, including neuronal survival, inflammation, and lysosomal function.[1] Haploinsufficiency of the GRN gene, which encodes for PGRN, is a major cause of frontotemporal lobar degeneration (FTLD-TDP), a debilitating neurodegenerative disorder.[1][2][3][4] Consequently, strategies aimed at increasing extracellular PGRN levels are of significant therapeutic interest.[1][3]

Sortilin (SORT1), a type I transmembrane protein, has been identified as a key neuronal receptor for PGRN.[1][2][3][5] SORT1 binds to the C-terminus of extracellular PGRN and mediates its endocytosis and subsequent degradation in the lysosome.[2][6][7] This process effectively reduces the levels of available extracellular PGRN. Therefore, inhibiting the SORT1-PGRN interaction presents a promising therapeutic approach to rescue PGRN deficiency.[1][2][3][4]

Initial studies have identified several molecules that can disrupt this interaction, including small molecules and monoclonal antibodies. This guide focuses on the early findings related to a compound referred to as "SORT-PGRN interaction inhibitor 1," alongside other pioneering inhibitory molecules.

Quantitative Data on SORT-PGRN Interaction Inhibitors

The following table summarizes the quantitative data for various inhibitors of the SORT1-PGRN interaction identified in initial studies.

| Inhibitor Name/Type | Target | Assay Type | Quantitative Value | Reference(s) |

| This compound | SORT1-PGRN Interaction | Biochemical Assay | IC50: 2 µM | [8][9] |

| BVFP (Small Molecule) | PGRN588-593 Motif | Cell-based Endocytosis Assay | 5 µM (Inhibitory Concentration) | [2][3] |

| PGRN-CT Antibody (Antibody) | PGRN588-593 Motif | Cell-based Endocytosis Assay | 80 nM (Inhibitory Concentration) | [2][3] |

| Latozinemab (AL001) (Antibody) | Sortilin | Binding Assay | High Affinity | [8] |

| Sortilin antagonist 1 | Sortilin | Binding Assay (NTS) | IC50: 20 nM | [8] |

Signaling Pathway and Mechanism of Inhibition

The interaction between SORT1 and PGRN leads to the clearance of extracellular PGRN through endocytosis and lysosomal degradation. Inhibitors of this interaction work by preventing the binding of PGRN to SORT1, thereby increasing the concentration of extracellular PGRN.

Caption: SORT1-mediated endocytosis of PGRN and the mechanism of its inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in the initial studies are provided below.

Epic® Biochemical Binding Assay

This assay is used to identify small molecules that bind to a specific peptide, in this case, the C-terminal motif of PGRN (PGRN588–593), which is critical for its interaction with SORT1.[2]

Objective: To screen for compounds that directly bind to the PGRN588-593 peptide.

Methodology:

-

Immobilization: The custom-synthesized PGRN588–593 peptide (Target) is immobilized onto the surface of a 384-well biosensor plate.[3]

-

Compound Screening: A library of small molecule compounds is added to the wells.

-

Detection: The binding of a compound to the immobilized peptide is detected by measuring the change in the reflected resonant wavelength of light from the biosensor. An initial wavelength (λ) is measured before the addition of the compound, and a second wavelength (λ') is measured after. A shift in the wavelength indicates a binding event.[2]

-

Data Analysis: The magnitude of the wavelength shift is proportional to the amount of bound compound, allowing for the identification and ranking of potential binders.

Caption: Workflow for the Epic® biochemical binding assay.

Cell-Based PGRN Endocytosis Assay

This assay quantitatively measures the inhibition of SORT1-mediated PGRN endocytosis by test compounds in a cellular context.

Objective: To determine if a compound can block the uptake of PGRN into cells expressing SORT1.

Methodology:

-

Cell Culture: COS-1 cells overexpressing SORT1 (COS-1/SORT1) are cultured in appropriate media.[3]

-

Compound Pre-incubation: Recombinant PGRN (rPGRN) is pre-incubated with the test compound (e.g., BVFP at 5 µM or PGRN-CT antibody at 80 nM) for one hour to allow for binding.[2][3]

-

Endocytosis: The rPGRN-compound mixture is then added to the COS-1/SORT1 cells and incubated for one hour to allow for endocytosis to occur.[2][3]

-

Detection: The amount of internalized PGRN is quantified. This can be achieved by using fluorescently labeled PGRN (e.g., DyL-rPGRN) and measuring the intracellular fluorescence signal.[2]

-

Controls: A vehicle control (e.g., DMSO) is used as a negative control, and a known non-binding antibody can also be used to demonstrate specificity.[2][3]

-

Data Analysis: The reduction in internalized PGRN in the presence of the test compound compared to the vehicle control indicates the inhibitory activity of the compound.

SORT1-PGRN Interaction ELISA

This assay is used to measure the direct binding between SORT1 and PGRN and to assess the ability of inhibitors to block this interaction.

Objective: To quantify the inhibition of the SORT1-PGRN binding by a test compound.

Methodology:

-

Plate Coating: Recombinant human SORT1 protein is coated onto the wells of an ELISA plate.

-

Blocking: The wells are blocked with a suitable blocking buffer (e.g., BSA) to prevent non-specific binding.

-

Inhibitor Incubation: The test inhibitor (e.g., anti-SORT1 monoclonal antibody) is added to the wells at various concentrations.

-

PGRN Incubation: Biotinylated recombinant human PGRN is added to the wells and incubated to allow for binding to the coated SORT1.

-

Detection: The plate is washed, and a streptavidin-HRP conjugate is added to bind to the biotinylated PGRN. A substrate solution (e.g., TMB) is then added, and the color development is measured using a plate reader at a specific wavelength.

-

Data Analysis: The signal is inversely proportional to the inhibitory activity of the compound. The IC50 value can be calculated from the dose-response curve.

Conclusion

The initial studies on inhibitors of the SORT1-PGRN interaction have provided a strong foundation for the development of therapeutics for FTD-GRN and potentially other neurodegenerative diseases. The identification of small molecules like "this compound" and BVFP, as well as antibodies like Latozinemab, validates the SORT1-PGRN axis as a druggable target. The experimental protocols outlined in this guide are fundamental to the continued discovery and characterization of novel inhibitors in this promising area of research. Further investigation into the pharmacokinetics, pharmacodynamics, and in vivo efficacy of these initial compounds is warranted to advance them toward clinical applications.

References

- 1. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mayo.edu [mayo.edu]

- 3. academic.oup.com [academic.oup.com]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. Anti-sortilin1 Antibody Up-Regulates Progranulin via Sortilin1 Down-Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sortilin-Mediated Endocytosis Determines Levels of the Fronto-Temporal Dementia Protein, Progranulin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

The Cellular Ramifications of Disrupting SORT1-PGRN Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The interaction between Sortilin 1 (SORT1) and Progranulin (PGRN) is a critical regulatory checkpoint in cellular protein trafficking, with profound implications for neurodegenerative diseases, particularly Frontotemporal Dementia (FTD). SORT1, a transmembrane receptor, mediates the endocytosis and subsequent lysosomal degradation of extracellular PGRN. Consequently, blocking this binding event has emerged as a promising therapeutic strategy to elevate PGRN levels, thereby counteracting the effects of PGRN haploinsufficiency, a primary genetic cause of FTD. This technical guide provides an in-depth exploration of the cellular effects stemming from the inhibition of SORT1-PGRN binding, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction: The SORT1-PGRN Axis

Progranulin (PGRN) is a secreted glycoprotein (B1211001) with multifaceted roles in neuronal survival, neurite outgrowth, and the regulation of neuroinflammation and lysosomal function.[1] Sortilin 1 (SORT1) has been identified as the primary receptor responsible for the clearance of extracellular PGRN.[1] The binding of PGRN to SORT1 at the cell surface triggers clathrin-dependent endocytosis, leading to the trafficking of PGRN to the lysosome for degradation.[2][3] In conditions of PGRN haploinsufficiency, which leads to a greater than 50% reduction in functional PGRN, this clearance mechanism exacerbates the protein deficiency.[1] Therefore, therapeutic strategies aimed at blocking the SORT1-PGRN interaction are being actively pursued to restore physiological levels of extracellular PGRN.

Core Cellular Effect: Increased Extracellular Progranulin

The principal and most immediate cellular consequence of inhibiting the SORT1-PGRN interaction is a significant increase in the concentration of extracellular PGRN. This is achieved by preventing the SORT1-mediated uptake and subsequent lysosomal degradation of PGRN.[4][5] This effect has been demonstrated using various inhibitory modalities, including small molecules, monoclonal antibodies, and genetic silencing of SORT1.

Table 1: Quantitative Effects of SORT1-PGRN Inhibition on Extracellular Progranulin Levels

| Inhibitor/Method | System | Concentration/Dose | Fold Increase in Extracellular PGRN | Reference(s) |

| Small Molecule (MPEP) | M17 Cells | 20 µM | ~3-fold | [6][7] |

| HeLa Cells | 20 µM | Dose-dependent increase | [6][7] | |

| NIH3T3 Cells | 20 µM | Dose-dependent increase | [6][7] | |

| iPSC-derived Neurons (PGRN S116X) | 20 µM | Up to 5.5-fold | [6] | |

| Small Molecule (BVFP) | COS-1SORT1 Cells | 5 µM | 23% inhibition of PGRN endocytosis | [6][7] |

| Antibody (Latozinemab/AL001) | FTD-GRN Patients (Phase 1) | 30 mg/kg | ~2-fold in plasma | [8] |

| FTD-GRN Patients (Phase 1) | 30 mg/kg | From 1.82 to 3.76 ng/mL in CSF | [8] | |

| Antibody (K1-67) | U251 Glioblastoma Cells | 0.14 µg/mL (EC50) | Concentration-dependent increase | [9] |

| Mouse Primary Neurons | 2.14 µg/mL (EC50) | Concentration-dependent increase | [9] | |

| siRNA-mediated Knockdown | M17 Cells | N/A | Time-dependent increase | [6][7] |

| Genetic Knockout (Sort1-/-) | Mice (Brain) | N/A | ~2.5-fold | [10][11] |

| Mice (Serum) | N/A | ~2.5 to 5-fold | [10][11] |

Downstream Cellular Consequences

Beyond the primary effect on extracellular PGRN levels, blocking the SORT1-PGRN interaction instigates a cascade of downstream cellular changes, primarily impacting lysosomal function and neuroinflammation.

Modulation of Lysosomal Function

PGRN plays a crucial role in maintaining lysosomal homeostasis. It is transported to the lysosome by SORT1 and the cation-independent mannose 6-phosphate receptor (CI-M6PR).[12][13] Within the lysosome, PGRN is processed into smaller granulin (B1179632) peptides which can modulate the activity of lysosomal hydrolases, such as cathepsin D.[6]

Blocking the SORT1-mediated trafficking of PGRN to the lysosome may therefore alter the lysosomal pool of PGRN and its subsequent processing. While this could potentially impact lysosomal function, it is hypothesized that the intracellular biosynthetic pathway provides sufficient PGRN to the lysosome to maintain normal function.[6] Furthermore, some studies suggest that SORT1 inhibition can enhance overall lysosomal function through the activation of transcription factor EB (TFEB), a master regulator of lysosomal biogenesis.[14][15]

Table 2: Effects of SORT1-PGRN Axis Modulation on Lysosomal Function

| Modulator | System | Effect | Quantitative Change | Reference(s) |

| PGRN Deficiency (Grn-/-) | Mouse Liver & Spleen Lysates | Reduced Glucocerebrosidase (GCase) activity | Significant decrease compared to WT | [1] |

| PGRN Overexpression | SH-SY5Y Cells | Decreased Cathepsin D (CTSD) activity | Remarkable decrease compared to mock | [13] |

| Recombinant PGRN | In vitro | Increased Cathepsin D activity | Dose-dependent increase | [6] |

| Recombinant Granulin E | In vitro | Increased Cathepsin D activity | Dose-dependent increase | [6] |

| SORT1 Inhibition (AF38469) | Batten Disease MEFs | Increased PPT1 enzyme activity | Significant increase | [14][15] |

| SORT1 Inhibition (AF38469) | Batten Disease MEFs | Increased TPP1 enzyme activity | Significant increase | [14][15] |

Amelioration of Neuroinflammation

Neuroinflammation is a key pathological feature of many neurodegenerative diseases, including FTD. Microglia, the resident immune cells of the central nervous system, play a central role in this process. Progranulin is known to have anti-inflammatory properties.[16] By increasing extracellular PGRN levels, blocking the SORT1-PGRN interaction can help to dampen neuroinflammatory responses. Studies have shown that SORT1 inhibition can lead to a reduction in microgliosis, characterized by a decrease in the number and activation state of microglia.[14]

Table 3: Impact of SORT1 Inhibition on Neuroinflammatory Markers

| Inhibitor/Method | System | Marker(s) | Observed Effect | Reference(s) |

| SORT1 Inhibition (AF38469) | CLN2 Mouse Model | CD68, GFAP | Reduction in immunoreactivity | [14] |

| PGRN Overexpression | Mouse Model of AD | TNF-α, IL-6 | Reduction in pro-inflammatory cytokines | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cellular effects of blocking SORT1-PGRN binding.

Co-Immunoprecipitation (Co-IP) to Verify SORT1-PGRN Interaction

This protocol is designed to confirm the physical interaction between SORT1 and PGRN and to assess the ability of inhibitors to disrupt this binding.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Antibody against SORT1 or a tag (e.g., anti-FLAG)

-

Recombinant PGRN

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5)

-

Neutralization buffer (e.g., Tris-HCl, pH 8.5)

-

SDS-PAGE gels and Western blot reagents

Procedure:

-

Cell Lysate Preparation: Lyse cells overexpressing a tagged version of SORT1 (e.g., SORT1-FLAG) in ice-cold lysis buffer.[17]

-

Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.[18]

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the tag (e.g., anti-FLAG) overnight at 4°C.[19]

-

Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.[19]

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.[19]

-

Elution: Elute the bound proteins from the beads using elution buffer and neutralize the eluate.[17]

-

Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against SORT1 and PGRN.[19]

Cell-Based Progranulin Endocytosis Assay

This assay quantitatively measures the uptake of fluorescently labeled PGRN by cells expressing SORT1.

Materials:

-

Cells expressing SORT1 (e.g., COS-1SORT1 or M17SORT1)

-

Fluorescently labeled recombinant PGRN (e.g., DyLight-594-rPGRN)

-

Cell culture medium

-

Inhibitors of SORT1-PGRN binding

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Cell Plating: Plate SORT1-expressing cells in a multi-well plate suitable for imaging.[20]

-

Inhibitor Treatment: Pre-incubate the cells with the test inhibitor at various concentrations.[2]

-

PGRN Incubation: Add fluorescently labeled PGRN to the cells and incubate to allow for endocytosis.[2]

-

Washing: Wash the cells to remove unbound fluorescent PGRN.[19]

-

Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the intracellular fluorescence intensity as a measure of PGRN endocytosis.[19]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding affinity and kinetics of the SORT1-PGRN interaction in real-time.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC, NHS)

-

Recombinant SORT1 (ligand)

-

Recombinant PGRN (analyte)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Ligand Immobilization: Covalently immobilize recombinant SORT1 onto the surface of the sensor chip.[4][5]

-

Analyte Injection: Inject a series of concentrations of recombinant PGRN over the sensor surface.[21]

-

Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte, in real-time to generate a sensorgram.[22]

-

Kinetic Analysis: Fit the sensorgram data to a binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[21]

Cathepsin D Activity Assay

This fluorometric assay measures the enzymatic activity of cathepsin D in cell lysates.

Materials:

-

Cell lysis buffer

-

Fluorogenic cathepsin D substrate (e.g., GKPILFFRLK(Dnp)-DR-NH2 labeled with MCA)

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Lysate Preparation: Prepare cell lysates from control and treated cells.[10]

-

Assay Reaction: In a 96-well plate, mix the cell lysate with the fluorogenic cathepsin D substrate in an appropriate reaction buffer.[13]

-

Incubation: Incubate the plate at 37°C to allow for enzymatic cleavage of the substrate.[13]

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/460 nm). The fluorescence signal is proportional to the cathepsin D activity.[10]

Quantification of Microgliosis

Immunofluorescence staining for microglial markers such as Iba1 and CD68 is used to assess the extent of microgliosis in brain tissue.

Materials:

-

Brain tissue sections

-

Primary antibodies against Iba1 and CD68

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear staining

-

Confocal microscope and image analysis software

Procedure:

-

Immunohistochemistry: Perform immunofluorescent staining on brain sections using antibodies against Iba1 (a pan-microglia marker) and CD68 (a marker of activated, phagocytic microglia).[23]

-

Imaging: Acquire z-stack images of the stained sections using a confocal microscope.[9]

-

Image Analysis: Use image analysis software to quantify the number of Iba1-positive cells, the intensity of CD68 staining, and to analyze microglial morphology (e.g., soma size, process length and branching).[7][12]

Visualizing the Pathways and Processes

Graphviz diagrams are provided to illustrate the key signaling pathway and a representative experimental workflow.

SORT1-PGRN Signaling and Degradation Pathway

Caption: The SORT1-mediated endocytosis and lysosomal degradation pathway of progranulin.

Experimental Workflow for Screening SORT1-PGRN Inhibitors

Caption: A typical workflow for the discovery and development of SORT1-PGRN binding inhibitors.

Conclusion

Blocking the interaction between SORT1 and PGRN presents a compelling therapeutic approach for diseases characterized by PGRN deficiency, most notably FTD. The primary cellular effect of this intervention is the robust elevation of extracellular PGRN levels. Downstream, this can lead to beneficial modifications of lysosomal function and a reduction in neuroinflammation. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting the SORT1-PGRN axis. Continued investigation into the nuanced cellular consequences of long-term SORT1-PGRN inhibition will be crucial for the successful clinical translation of this promising strategy.

References

- 1. origene.com [origene.com]

- 2. JCI Insight - Microglia regulate brain progranulin levels through the endocytosis/lysosomal pathway [insight.jci.org]

- 3. Sortilin-Mediated Endocytosis Determines Levels of the Fronto-Temporal Dementia Protein, Progranulin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 5. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT [en.bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. Iba-1-/CD68+ microglia are a prominent feature of age-associated deep subcortical white matter lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. abcam.com [abcam.com]

- 14. How to Identify Activated Microglia | Proteintech Group [ptglab.com]

- 15. Sortilin inhibition treats multiple neurodegenerative lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neuroinflammatory Markers: Key Indicators in the Pathology of Neurodegenerative Diseases [mdpi.com]

- 17. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Development of a Cell-Based Assay to Assess Binding of the proNGF Prodomain to Sortilin - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. affiniteinstruments.com [affiniteinstruments.com]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for SORT-PGRN Inhibitor 1 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing SORT-PGRN Inhibitor 1 in cell-based assays to study the Sortilin-Progranulin (SORT-PGRN) signaling axis. This small molecule is a potent tool for investigating the therapeutic potential of modulating progranulin levels, which is of significant interest in neurodegenerative diseases like frontotemporal dementia (FTD).

Introduction

Progranulin (PGRN) is a secreted glycoprotein (B1211001) with crucial roles in various biological processes, including neuronal survival, lysosomal function, and inflammation.[1] Mutations in the progranulin gene (GRN) that lead to haploinsufficiency are a major cause of FTD.[2][3] Sortilin (SORT1) is a neuronal receptor that binds to the C-terminus of PGRN, leading to its endocytosis and subsequent degradation in the lysosome.[1][2] This process reduces the levels of extracellular PGRN.

SORT-PGRN Inhibitor 1 is a potent small molecule that disrupts the interaction between Sortilin and Progranulin, thereby blocking the endocytosis of PGRN and increasing its extracellular concentration.[3] These application notes provide a framework for using this inhibitor in cell-based assays to quantify its effects on the SORT-PGRN pathway.

Product Information

| Property | Value |

| Product Name | SORT-PGRN interaction inhibitor 1 |

| Catalog Number | e.g., HY-115213 (MedChemExpress) |

| CAS Number | 100957-85-5 |

| Molecular Formula | C15H18N2O2 |

| IC50 | 2 µM for Sortilin-Progranulin interaction |

| Solubility | Soluble in DMSO (e.g., 60 mg/mL) |

| Storage | Store stock solutions at -20°C or -80°C |

Signaling Pathway

The interaction between Sortilin and Progranulin is a key regulatory step in controlling the levels of extracellular Progranulin. By inhibiting this interaction, SORT-PGRN Inhibitor 1 effectively increases the bioavailability of Progranulin, allowing it to exert its neurotrophic and other beneficial functions.

Caption: The SORT1-PGRN signaling pathway and the mechanism of inhibition.

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of SORT-PGRN Inhibitor 1 in cell-based assays. It is recommended to empirically determine the optimal inhibitor concentration and incubation time for your specific cell line and experimental conditions.

Protocol 1: Preparation of Inhibitor Stock and Working Solutions

This protocol outlines the preparation of stock and working solutions of SORT-PGRN Inhibitor 1 for use in cell culture experiments.

Materials:

-

SORT-PGRN Inhibitor 1 powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile microcentrifuge tubes

-

Pipettes and sterile filter tips

Procedure:

-

Stock Solution Preparation (e.g., 10 mM):

-

Calculate the mass of SORT-PGRN Inhibitor 1 needed to prepare a 10 mM stock solution in DMSO.

-

Aseptically weigh the required amount of the inhibitor and dissolve it in the appropriate volume of DMSO.

-

Vortex until the inhibitor is completely dissolved.

-